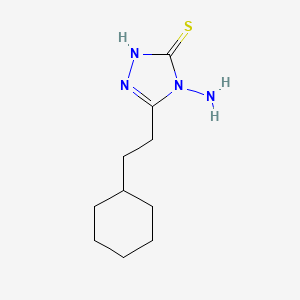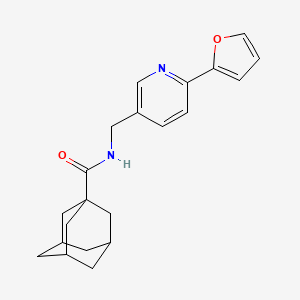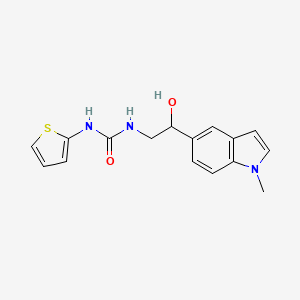
4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with a complex structure. It contains a total of 64 bonds, including 29 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amide (aliphatic), and 1 sulfide .
Molecular Structure Analysis
The molecular formula of this compound varies depending on its specific form. For example, one form has a molecular formula of C16H29N5OS with an average mass of 339.499 Da , while another form has a molecular formula of C18H24FN5OS with an average mass of 377.479 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific form. For example, one form has a molecular formula of C14H25N5OS with an average mass of 311.446 Da . More detailed information about its melting point, boiling point, density, and toxicity can be found on specialized chemical databases .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol and its derivatives are studied for their corrosion inhibition properties. For example, a derivative, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), has been synthesized and found effective as a corrosion inhibitor for copper in salt solutions, with an inhibition efficiency of over 94% at certain concentrations. This compound interacts with the copper surface via its sulfur and nitrogen atoms, forming a protective film (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Biological Activity Prediction
Triazole compounds, including derivatives of 4-amino-1,2,4-triazole, have various biological activities. A derivative, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, was synthesized and theoretically analyzed for biological activity. It was predicted to inhibit cyclin-dependent kinase 5 enzyme, indicating potential for biological applications (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).
Anti-tumor Activity
New derivatives of 4H-1,2,4-triazole-3-thiol have been synthesized and studied for anti-tumor activity and effects on tumor DNA methylation levels. This research indicates the potential of these compounds in the development of new cancer treatments (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Triazole-Based Scaffolds in Drug Design
The synthesis of triazole-based compounds is crucial for creating biologically active compounds and peptidomimetics. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored for the development of triazole-containing compounds with applications in drug design, including as inhibitors for specific enzymes (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol, a related compound, has been analyzed. Understanding these structures is vital for pharmaceutical applications and the development of new compounds with specific properties (Sarala, Sridhar, Prasad, Swamy, Basappa, Prabhuswamy, & Rangappa, 2006).
Propiedades
IUPAC Name |
4-amino-3-(2-cyclohexylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h8H,1-7,11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWDTUUCNXFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)

![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)


![2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine](/img/structure/B2969004.png)
